molecular formula C10H12N4 B13253492 N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine

N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine

Cat. No.: B13253492
M. Wt: 188.23 g/mol
InChI Key: GRKMYVUBEVOKHI-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine is a heterocyclic compound featuring a pyridine ring linked via an amine group to a methyl-substituted pyrazole moiety.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C10H12N4/c1-14-8-9(6-13-14)5-12-10-3-2-4-11-7-10/h2-4,6-8,12H,5H2,1H3

InChI Key

GRKMYVUBEVOKHI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with a pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves the inhibition or activation of key biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, synthetic routes, and physicochemical properties. Below is a detailed comparison:

Structural Analogs and Substituent Effects

Compound Name Substituents/Modifications Molecular Weight Key Differences vs. Target Compound Reference
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropylamine substituent at pyrazole C4 215.26 g/mol Cyclopropyl group enhances steric bulk; lower yield (17.9%)
2-((1-Methyl-1H-pyrazol-4-yl)methoxy)pyridin-3-amine Methoxy linker instead of amine 230.25 g/mol Ether linkage reduces basicity; altered solubility
N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine Dual pyrazole cores, fluoroethyl group 287.77 g/mol Fluorine improves metabolic stability; increased complexity
Methyl({[5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine Trifluoromethyl group at pyrazole C5 209.16 g/mol Electron-withdrawing CF3 alters reactivity
N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine Phenyl substituent at pyrazole N1 213.27 g/mol Hydrophobicity increased; potential for π-π interactions

Physicochemical Properties

  • Melting Points : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melts at 104–107°C, suggesting crystalline stability . The target compound’s melting point is unreported but likely influenced by its less bulky substituents.
  • Spectral Data: Analogs show diagnostic NMR peaks (e.g., δ 8.87 ppm for pyridine protons , δ 2.5–3.5 ppm for methylamine groups ).

Functional Implications

  • Electron Effects : Trifluoromethyl and cyclopropyl groups modulate electronic environments, affecting binding affinity .
  • Steric Hindrance : Bulky substituents (e.g., cyclopropyl) may reduce enzymatic accessibility compared to the target’s methyl group .

Biological Activity

N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its role as an inhibitor of key enzymes and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a pyrazole moiety. Its molecular formula is C10_{10}H12_{12}N4_{4}, and it exhibits properties typical of heterocyclic compounds, which are known for their reactivity and biological interactions.

Target Enzymes

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . This enzyme plays a crucial role in the NAD+^+ salvage pathway, which is vital for cellular metabolism and energy production. By modulating NAMPT activity, this compound can influence NAD+^+ levels within cells, thereby affecting various biochemical pathways.

Biochemical Pathways

The compound's interaction with NAMPT leads to:

  • Increased NAD+^+ synthesis.
  • Induction of G1 phase cell cycle arrest in cancer cells.
  • Inhibition of AKT and S6 protein phosphorylation, which are critical for cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity across various cancer cell lines. Studies have shown that it can inhibit the growth of several types of cancer, including:

  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)

In vitro studies have demonstrated that the compound can induce apoptosis in these cells, suggesting its potential as a therapeutic agent against malignancies.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It has shown promise in inhibiting enzymes involved in inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its effectiveness against various bacteria and fungi is currently under investigation, with some reports indicating activity against Gram-positive and Gram-negative strains.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : The compound shows good oral bioavailability.
  • Distribution : It is distributed throughout the body, with particular localization in cytoplasmic compartments where NAMPT resides.

Case Studies and Experimental Data

Several studies have focused on the biological activity of pyrazole derivatives similar to this compound. Notable findings include:

StudyFindings
Demonstrated anticancer effects on various cell lines, including lung and colorectal cancers.
Reported potent inhibitory activities against RET mutations in cancer models.
Highlighted the role of NAMPT modulation in enhancing NAD+^+ levels and inducing apoptosis in cancer cells.

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